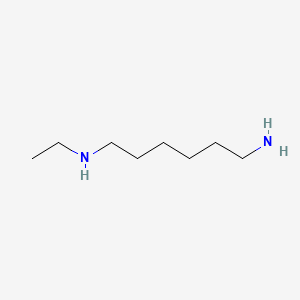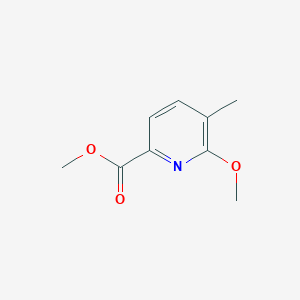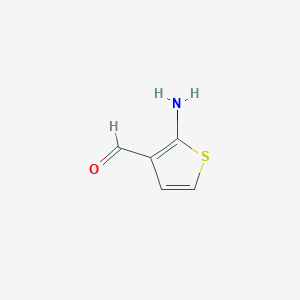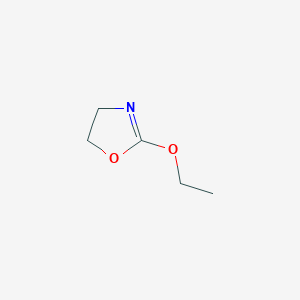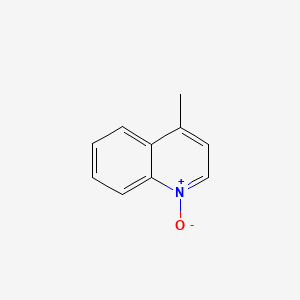
4-Methylquinoline 1-oxide
Descripción general
Descripción
4-Methylquinoline 1-oxide is a chemical compound with the molecular formula C10H9NO . It is used for research and development purposes .
Synthesis Analysis
The synthesis of quinoline derivatives, including 4-Methylquinoline 1-oxide, involves various methods. Some of these methods include classical synthesis protocols like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach . Other methods involve transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions .Molecular Structure Analysis
The molecular structure of 4-Methylquinoline 1-oxide consists of a quinoline ring with a methyl group at the 4th position and an oxide group at the 1st position . The molecular weight of this compound is 159.18 .Chemical Reactions Analysis
Quinoline and its derivatives, including 4-Methylquinoline 1-oxide, undergo various chemical reactions. These reactions include nucleophilic and electrophilic substitution reactions . Additionally, quinoline systems are used to create compounds with a wide range of pharmacological activities .Aplicaciones Científicas De Investigación
Synthesis and Optical Properties
4-Methylquinoline 1-oxide has been utilized in the synthesis and study of nanocomposite films. A novel synthesis involving the doping of nanostructure thin film with zinc oxide nanoparticles was undertaken to explore the optical properties of these nanocomposite films. This research is significant in the fields of optoelectronics and solar cell applications due to the improved optical conductivity and dielectric properties observed in these materials (Al‐Hossainy, Abdelaal, & El Sayed, 2021).
Gold-Catalyzed Synthesis
The compound has been used in gold-catalyzed synthesis processes. One study reported gold-catalyzed formal [4+1]-cycloadditions between 3-en-1-ynamides and 8-methylquinoline oxide, which relied on oxa-Nazarov cyclization on gold-stabilized allylic cations. This method highlights the potential of 4-methylquinoline 1-oxide in creating complex organic compounds (Dateer, Pati, & Liu, 2012).
Mutagenic Research
4-Methylquinoline 1-oxide has been instrumental in the study of mutagenesis. It is a potent mutagen used in genetic screens to study DNA damage and repair processes. Research on Aspergillus nidulans revealed that 4-methylquinoline 1-oxide induces substitutions in both guanine and adenine residues, thereby expanding the understanding of its mutagenic spectrum (Downes, Chonofsky, Tan, Pfannenstiel, Reck-Peterson, & Todd, 2014).
Catalysis and Chemical Reactions
In the field of catalysis, 4-methylquinoline 1-oxide has been used in the synthesis of polyhydroquinoline derivatives. A study demonstrated its role in facilitating multicomponent Hantzsch reactions, an essential process in organic synthesis, highlighting its versatility as a catalyst (Kassaee, Masrouri, & Movahedi, 2010).
Mecanismo De Acción
The mechanism of action of quinoline derivatives is diverse and depends on their specific structure and functional groups. Some mechanisms include the inhibition of hemozoin polymerization and the release of free toxic haem . Nitrones and oximes, for example, exhibit antiproliferative properties through the release of nitric oxide and the induction of apoptosis .
Direcciones Futuras
Quinoline and its derivatives, including 4-Methylquinoline 1-oxide, continue to be of interest in the field of medicinal chemistry due to their broad spectrum of bio-responses . Future research may focus on developing greener and more sustainable chemical processes for the synthesis of these compounds .
Propiedades
IUPAC Name |
4-methyl-1-oxidoquinolin-1-ium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO/c1-8-6-7-11(12)10-5-3-2-4-9(8)10/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKKKHCJYHYPKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C2=CC=CC=C12)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4053-40-1 | |
| Record name | Quinoline, 4-methyl-, 1-oxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4053-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-methylquinolin-1-ium-1-olate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




